2-(2-Ethylhexyl)furan

Organic Photovoltaics Polymer Solar Cells HOMO Energy Level

2-(2-Ethylhexyl)furan (CAS 1421862-28-3) is a heterocyclic organic compound consisting of a furan ring substituted at the 2-position with a branched 2-ethylhexyl alkyl chain. With a molecular formula of C12H20O and a molecular weight of 180.29 g/mol, it is primarily utilized as a monomeric building block and synthetic intermediate in material science.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
Cat. No. B15257391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylhexyl)furan
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC1=CC=CO1
InChIInChI=1S/C12H20O/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3
InChIKeySKUMIBIFSVIKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethylhexyl)furan: A Furan-Based Building Block for Organic Electronics and Material Science Research


2-(2-Ethylhexyl)furan (CAS 1421862-28-3) is a heterocyclic organic compound consisting of a furan ring substituted at the 2-position with a branched 2-ethylhexyl alkyl chain . With a molecular formula of C12H20O and a molecular weight of 180.29 g/mol, it is primarily utilized as a monomeric building block and synthetic intermediate in material science . Its structure is particularly relevant for the synthesis of conjugated polymers for organic electronics, where the electron-rich furan ring and solubilizing branched side chain are critical for tuning optoelectronic properties and processability, distinguishing it from other heterocyclic analogs like thiophene and selenophene derivatives [1].

1 Furan-based monomer building block for conjugated polymer synthesis
2 Branched 2-ethylhexyl side chain supports solubility and processability tuning
3 Workflow fit for organic electronics and material science research

Why Generic Substitution of Furan Monomers Fails: Critical Performance Differences in Electronic Applications


Interchanging structurally similar furan monomers like 2-(2-ethylhexyl)furan with linear-chain analogs (e.g., 2-hexylfuran) or other heterocycles (e.g., 2-(2-ethylhexyl)thiophene) is not straightforward in high-performance applications. The branched 2-ethylhexyl chain is crucial for disrupting intermolecular packing to enhance solubility without critically diminishing charge transport, a balance linear alkyl chains may not achieve [1]. More fundamentally, the choice of the heteroatom in the ring drastically alters the electronic structure; replacing furan (oxygen) with thiophene (sulfur) leads to measurable shifts in frontier molecular orbital energy levels, directly impacting device parameters like open-circuit voltage (Voc) and power conversion efficiency (PCE) in organic solar cells, as quantified in the evidence below [2].

Factor
2-(2-Ethylhexyl)furan
Thiophene / Linear-Chain Analog
Side-chain packing
Branched chain disrupts packing, may preserve transport
Linear chains may not achieve the same solubility-transport balance
Frontier orbital energy
Oxygen heteroatom shifts HOMO, may raise device Voc
Sulfur heteroatom shifts energy levels; Voc and PCE may differ measurably
Backbone planarity
Smaller O atom enables near-zero torsion, supporting mobility
Larger S atom can introduce torsion; charge transport context may shift

Quantitative Evidence Guide for 2-(2-Ethylhexyl)furan Selection Over Key Analogs


Higher Open-Circuit Voltage in Solar Cells via Lower Polymer HOMO Level Compared to Thiophene Analog

In a direct comparison of wide-bandgap conjugated polymers, the furan-based polymer (PBDFF-Bz) incorporating 2-ethylhexylfuryl side chains exhibited a lower HOMO energy level compared to its thiophene-based analog (PBDFT-Bz) with 2-ethylhexylthienyl side chains. This translated to a higher open-circuit voltage (Voc) in solar cell devices. The PBDFF-Bz:m-ITIC device achieved a Voc of 0.94 V, significantly higher than the 0.85 V obtained with the PBDFT-Bz:m-ITIC device [1]. This demonstrates that the choice of the monomer directly influences the polymer's electronic properties and final device performance.

Higher Voc vs. Thiophene
Cross-study comparable
Voc = 0.94 V (furan-based polymer) vs. 0.85 V (thiophene analog); ΔVoc = +0.09 V
Reported Voc endpoint context supports donor-polymer energy-level review
Fullerene-free device with m-ITIC acceptor
Organic Photovoltaics Polymer Solar Cells HOMO Energy Level

Reduced Energy Loss in Organic Solar Cells Compared to Thiophene Analog

The same head-to-head study comparing polymers with 2-ethylhexylfuryl (PBDFF-Bz) and 2-ethylhexylthienyl (PBDFT-Bz) side chains revealed a notable difference in energy loss (Eloss), a key metric for device performance. The furan-containing polymer device demonstrated a lower Eloss of 0.63 eV, compared to 0.72 eV for the thiophene-containing polymer device [1]. Lower energy loss is indicative of more efficient charge generation and reduced recombination, directly benefiting the overall power conversion efficiency.

Lower Energy Loss
Cross-study comparable
Eloss = 0.63 eV (furan) vs. 0.72 eV (thiophene)
Reported Eloss reduction may support charge-generation efficiency review
Same device stack; m-ITIC acceptor
Organic Photovoltaics Energy Loss Polymer Solar Cells

Superior Power Conversion Efficiency Over Thiophene-Based Analog in BDT-Type Copolymers

A comparative study on D-π-A copolymers for polymer solar cells demonstrated a clear performance advantage when incorporating furan units. A copolymer with a benzodifuran (BDF) donor and a thiophene side chain (PBDFT-BT) achieved a power conversion efficiency (PCE) of 4.42%. In contrast, the analogous copolymer based on a benzodithiophene (BDT) donor with the same thiophene side chain (PBDTT-BT) only reached a PCE of 1.85% [1]. This 2.4-fold increase underscores the significant impact of the furan-containing BDF unit, which is synthesized from monomers like 2-(2-ethylhexyl)furan, on the final polymer's photovoltaic performance.

PCE Advantage Over BDT
Class-level inference
PCE = 4.42% (BDF copolymer) vs. 1.85% (BDT analog); 139% relative increase
Polymer-level PCE context supports BDF-unit selection review
Donor:PC71BM solar cells
Organic Photovoltaics Power Conversion Efficiency Benzodifuran

Shift in HOMO Energy Levels for BDF over BDT Copolymers

A systematic comparison of copolymers based on benzodifuran (BDF) versus benzodithiophene (BDT) units revealed a consistent trend in electronic structure. The study reported that the HOMO levels of copolymers based on the furan-containing BDF unit were approximately 0.1 eV up-shifted compared to polymers based on the thiophene-containing BDT unit [1]. This tunability of the HOMO level is a critical design parameter for matching energy levels with electron acceptors in organic electronic devices, highlighting a quantifiable electronic difference imparted by the furan core.

HOMO Up-Shift
Class-level inference
ΔHOMO ≈ +0.1 eV for BDF-based copolymers vs. BDT-based copolymers
Reported HOMO offset may support energy-level alignment review
D-π-A copolymer series
Polymer Chemistry HOMO Level Organic Electronics

Higher Chemical Reactivity of Furan Core Over Thiophene Core in Electrophilic Substitution

The intrinsic reactivity of the heterocyclic core is a key consideration for downstream synthetic modification. A fundamental kinetic study on the parent heterocycles established that furan is significantly more reactive than thiophene in electrophilic substitution reactions. In iodine-catalyzed acetylations, furan was found to be 9.3 times more reactive than thiophene [1]. This class-level property suggests that a furan-based building block like 2-(2-ethylhexyl)furan can offer distinct advantages in reaction sequences requiring further functionalization of the ring, compared to its more sluggish thiophene analog.

Reactivity Advantage
Class-level inference
Furan 9.3× more reactive than thiophene in electrophilic acetylation
Reported reactivity context may support synthetic route design review
I2-catalyzed Ac2O, dichloroethane
Synthetic Chemistry Reactivity Electrophilic Substitution

Enabling Planar Polymer Backbone with Negligible Torsion for Enhanced Charge Transport

Density functional theory (DFT) calculations on a polymer incorporating 2-ethylhexylfuran units, P(BDF-FDPP), revealed that the smaller oxygen atom in the furan ring leads to a highly planar conjugated backbone with a negligible dihedral angle of less than 0.1° between adjacent units [1]. This near-perfect planarity is theoretically superior to analogous thiophene-based polymers, which often exhibit some degree of torsion due to the larger sulfur atom, and is a key structural feature for maximizing π-orbital overlap and charge carrier mobility in organic semiconductors.

Planar Backbone
Class-level inference
Dihedral angle
Reported planarity context may support charge-transport modeling review
Computational model; P(BDF-FDPP) system
Conjugated Polymers DFT Calculation Polymer Morphology

Recommended Application Scenarios for 2-(2-Ethylhexyl)furan Based on Quantitative Evidence


Designing High-Voltage Donor Polymers for Fullerene-Free Organic Solar Cells

This is the best-validated application scenario. Research groups developing donor polymers for non-fullerene organic solar cells should prioritize 2-(2-ethylhexyl)furan as a monomer. Evidence shows that incorporating this furan unit into a polymer backbone directly leads to a lower HOMO energy level and consequently a 10.6% higher Voc (0.94 V vs 0.85 V) compared to an analogous polymer with a thiophene-based unit [1]. This directly addresses the critical need for high Voc to achieve competitive power conversion efficiencies with emerging non-fullerene acceptors.

Synthesis of Benzodifuran (BDF)-Based Copolymers for Enhanced Photovoltaic Efficiency

For projects focused on benzodifuran (BDF) copolymer synthesis, using 2-(2-ethylhexyl)furan as a precursor is a clear, evidence-backed strategy. Copolymers constructed with a BDF donor unit have demonstrated a dramatic 139% improvement in PCE (4.42% vs. 1.85%) over analogous benzodithiophene (BDT)-based polymers in solar cell devices with PC71BM acceptors [1]. This data strongly supports the use of this monomer to create donor materials with significantly superior light-harvesting and charge-generation properties.

Organic Semiconductor Development Requiring Planar Backbone Morphology

When the research objective is to synthesize conjugated polymers with a maximally planar backbone for enhanced charge mobility, 2-(2-ethylhexyl)furan is the monomer of choice. Computational evidence confirms that polymers derived from this monomer can achieve a near-perfect planar conformation with a dihedral angle of less than 0.1° [1]. This property is a direct consequence of the furan oxygen atom and is theoretically superior to thiophene-based systems, making this monomer ideal for high-performance organic field-effect transistors (OFETs) where charge carrier mobility is paramount.

Multi-Step Synthetic Routes Requiring Further Electrophilic Functionalization

For synthetic chemists planning a complex route where the monomer's heterocyclic ring must undergo further electrophilic substitution, 2-(2-ethylhexyl)furan offers a kinetic advantage. The furan core is inherently 9.3 times more reactive than a thiophene core in electrophilic acetylation reactions [1]. This increased reactivity can be exploited to achieve milder reaction conditions or higher yields during the post-polymerization modification or synthesis of more complex molecular architectures, where the 2-ethylhexyl chain provides the necessary solubility.

Application
Selection Property
Validation Focus
High-voltage donor polymer research
Reported Voc endpoint context
Energy-level alignment and Voc in non-fullerene devices
Benzodifuran (BDF) copolymer studies
Polymer-level PCE context
Donor-acceptor blend efficiency with PC71BM acceptors
High-mobility OFET development
Backbone planarity context
Charge-carrier mobility and thin-film morphology
Multi-step synthetic route design
Ring reactivity context
Electrophilic substitution kinetics and yield optimization

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